molecular formula C19H34ClN B127469 Benzyldimethyldecylammonium chloride CAS No. 965-32-2

Benzyldimethyldecylammonium chloride

Cat. No. B127469
CAS RN: 965-32-2
M. Wt: 311.9 g/mol
InChI Key: TTZLKXKJIMOHHG-UHFFFAOYSA-M
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Description

Benzyldimethyldecylammonium chloride is a quaternary ammonium compound (QAC) that is part of a larger group of benzylalkyldimethylethyl ammonium compounds. These compounds are known for their presence in various environments and can be toxic at high concentrations. They are used in a variety of commercial products and are subject to study due to their environmental impact and toxicity .

Synthesis Analysis

The synthesis of related quaternary ammonium compounds involves the reaction of benzyl chloride with different amines. For example, dimethylallylbenzyl ammonium chloride was synthesized from benzyl chloride and dimethylallylamine, with the reaction conditions such as raw material composition, reaction temperature, reaction time, and solvent affecting the yield . Although the exact synthesis of benzyldimethyldecylammonium chloride is not detailed in the provided papers, similar methods may be applied.

Molecular Structure Analysis

The molecular structure of a similar compound, tetradecyl dimethyl benzyl ammonium chloride, has been characterized by X-ray diffraction. It crystallizes in the orthorhombic system and has specific bond distances between the carbon and nitrogen atoms. The structure is further supported by infrared spectra and thermal analysis .

Chemical Reactions Analysis

The biotransformation of a related compound, n-tetradecylbenzyldimethylammonium chloride, by an enriched microbial community, primarily Pseudomonas spp., involves the cleavage of the C(alkyl)-N bond. This leads to the formation of benzyldimethylamine (BDMA), which is further degraded to dimethylamine and benzoic acid, indicating a debenzylation process. This transformation significantly reduces the compound's toxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the asymmetric structure of benzyl-substituted ammonium chlorides lowers the melting point and viscosity, which in turn affects their electrochemical properties. These properties are crucial when considering their use as electrolytes in batteries, where lower viscosity and melting point, as well as higher conductivity, are desirable .

Scientific Research Applications

Adsorptive Removal in Water Treatment

Benzyldimethyldecylammonium chloride (BDMDACl), among other cationic surfactants, has been used for water treatment, specifically in the adsorptive removal of contaminants. Activated carbon cloth (ACC) has been employed as an adsorbent for these surfactants in aqueous solutions. This process has been monitored using in-situ UV spectroscopy, revealing insights into the adsorption efficiency and mechanisms. The study indicates that the Freundlich model better represents the experimental data, suggesting specific interactions between BDMDACl and the ACC surface. This application is significant in environmental water treatment technologies (Duman & Ayranci, 2010).

Corrosion Inhibition

Research has shown that BDMDACl derivatives are effective as corrosion inhibitors. In a study involving Benzyl dimethyl-n-hexadecylammonium chloride (BHDC), a related compound, it was found to inhibit corrosion of pure iron in sodium chloride solutions, which is significant for protecting metal structures in corrosive environments. The inhibition characteristics of this compound are interpreted in terms of thermodynamics and molecular structure (Zvauya & Dawson, 1994).

Quantitative Analysis in Pharmaceuticals

BDMDACl and its derivatives have been analyzed using fast atom bombardment (FAB) mass spectrometry in pharmaceutical applications. This method enables the quantitative analysis of these compounds in medicinal formulations, highlighting their role in pharmaceutical sciences (Alberti et al., 1984).

Cellulose Functionalization

In the field of material science, BDMDACl has been investigated as a solvent for cellulose in ionic liquids. This research is important for the development of cellulose-based materials with potential applications in various industries (Heinze, Schwikal, & Barthel, 2005).

Surfactant in Sewage Treatment

BDMDACl has been studied for its biodegradability and effect on sewage treatment processes. Its presence in sewage does not adversely affect the general purification and nitrification capacity of biological treatment plants, which is crucial for environmental management (Gerike, Fischer, & Jasiak, 1978).

Phase Transfer in Polymer Science

In polymer science, BDMDACl has been used in the phase transfer characterization of non-crosslinked natural rubber latex. This technique highlights its role in the analysis and processing of natural rubber, a vital material in numerous industries (Tangboriboonrat, Suchiva, & Kuhakarn, 1994).

Electrochemical Properties in Battery Technology

The electrochemical properties of benzyl-substituted ammonium ions, including BDMDACl, have been explored for their use in sodium batteries. This research contributes to the development of new materials for energy storage and conversion (Kim, Lang, & Kohl, 2005).

Safety And Hazards

This compound is an irritant to the eyes and mucous membranes. It may cause respiratory failure and/or cardiovascular collapse. It also may cause renal failure . Other hazard statements include H315 - H319 - H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers

A study titled “Determination of Benzalkonium Homologues and Didecyldimethylammonium in Powdered and Liquid Milk for Infants by Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry” provides a method for the determination of benzalkonium (BAC) homologues and didecyldimethylammonium (DDAC) in powdered and liquid milk for infants . The study found that no sample was free of BAC homologues and DDAC, and in one powdered milk sample, the contamination level exceeded 500 μg kg −1, the maximum level recommended for food and feed .

properties

IUPAC Name

benzyl-decyl-dimethylazanium;chloride
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InChI

InChI=1S/C19H34N.ClH/c1-4-5-6-7-8-9-10-14-17-20(2,3)18-19-15-12-11-13-16-19;/h11-13,15-16H,4-10,14,17-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
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InChI Key

TTZLKXKJIMOHHG-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
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Molecular Formula

C19H34ClN
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DSSTOX Substance ID

DTXSID7040780
Record name Benzyldimethyldecylammonium chloride
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Molecular Weight

311.9 g/mol
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Physical Description

Benzyldimethyl(mixed alkyl)ammonium chloride appears as colorless or yellowish powder or gummy amber solid. Aromatic odor. Very bitter taste. (NTP, 1992), HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR.
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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Record name BENZALKONIUM CHLORIDE
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Solubility

Soluble (>=10 mg/ml at 63 °F) (NTP, 1992), Solubility in water at 20 °C: good
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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Product Name

Benzyldimethyldecylammonium chloride

CAS RN

63449-41-2, 965-32-2
Record name BENZYLDIMETHYL(MIXED ALKYL)AMMONIUM CHLORIDE
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Record name Decyldimethylbenzylammonium chloride
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Record name Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1)
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Record name C8-18-Alkydimethylbenzyl ammonium chlorides
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Record name Benzenemethanaminium, N-decyl-N,N-dimethyl-, chloride (1:1)
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Record name Benzyldimethyldecylammonium chloride
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Record name Quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides
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Record name Benzyl(decyl)dimethylammonium chloride
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Record name BENZALKONIUM CHLORIDE
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Melting Point

29-34 °C
Record name BENZALKONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
JP Bull - 1997 - open.library.ubc.ca
… BAK - benzalkonium chloride BDD1 0 AC - benzyldimethyldecylammonium chloride BDD1 2 AB - benzyldimethyldodecylammonium bromide BDD1 2 AC - …
Number of citations: 3 open.library.ubc.ca
GR Takeoka, LT Dao, RY Wong… - Journal of agricultural …, 2005 - ACS Publications
… The arrow points to a peak containing a trace amount of benzyldimethyldecylammonium chloride (C 10 BAC). Conditions: column, Phenomenex Luna C18(2), 250 × 4.6 mm id, 5 μm, …
Number of citations: 55 pubs.acs.org
T Bertuzzi, A Pietri - Food Analytical Methods, 2014 - Springer
… The elution order of BAC homologues was from benzyldimethylhexadecylammonium chloride (C 16 -BAC) to benzyldimethyldecylammonium chloride (C 10 -BAC), the exact opposite …
Number of citations: 18 link.springer.com
N van Boxtel, K Wolfs, MG Palacín… - … of Chromatography A, 2016 - Elsevier
… Chloromethane was generated from pure benzyldimethyldecylammonium chloride (BEDIDE), a pure QAS with benzyl and methyl groups, to construct a secondary calibration curve …
Number of citations: 14 www.sciencedirect.com
O Duman, E Ayranci - Journal of hazardous materials, 2010 - Elsevier
… such as benzyltrimethylammonium chloride (BTMACl), benzyltriethylammonium chloride (BTEACl), benzyltributylammonium chloride (BTBACl), benzyldimethyldecylammonium chloride …
Number of citations: 131 www.sciencedirect.com
DR Ryan, EK Maher, J Heffron, BK Mayer… - Chemosphere, 2021 - Elsevier
… (and each process independently for comparison) for mitigating the trace organic compounds (TOrCs) acyclovir (ACY), trimethoprim (TMP), and benzyldimethyldecylammonium chloride …
Number of citations: 20 www.sciencedirect.com
Y Tong, BK Mayer, PJ McNamara - Environmental Science: Water …, 2019 - pubs.rsc.org
… Adsorption isotherms were developed using a range of temperatures for the micropollutants benzyldimethyldecylammonium chloride (BAC-C10), carbamazepine (CBZ), 17β-estradiol (…
Number of citations: 38 pubs.rsc.org
G De Pascale, C Grigoriadou, D Losi… - Journal of applied …, 2007 - academic.oup.com
Aims: The present study was undertaken to validate, for antibiotic discovery, a reporter gene assay based on a Bacillus subtilis strain expressing the Enterococcusfaecium vanRS genes …
Number of citations: 14 academic.oup.com
ZM Li, M Lakuleswaran, K Kannan - Journal of Chromatography B, 2023 - Elsevier
Benzalkyldimethylammonium (or benzalkonium; BACs), alkyltrimethylammonium (ATMACs), and dialkyldimethylammonium compounds (DDACs) have been widely used for over six …
Number of citations: 2 www.sciencedirect.com
VN Golubev - Russian Chemical Reviews, 1993 - iopscience.iop.org
The available information about the mechanisms of the interaction of pesticides having different chemical structures with the lipid bilayer in cell membranes is presented. It is shown that, …
Number of citations: 13 iopscience.iop.org

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